Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)-, is a chemical compound that belongs to the class of ketones and is characterized by its unique benzodioxin structure. The compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. Its molecular formula is with a molecular weight of approximately 192.21 g/mol. The compound is recognized by the CAS number 647029-23-0.
Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- can be sourced from chemical suppliers and is often utilized in research settings for its synthetic versatility and biological activity. The compound's synthesis typically involves multi-step organic reactions under controlled conditions.
This compound is classified as an aromatic ketone due to the presence of a carbonyl group adjacent to an aromatic system. Its structural features include a methyl group attached to a benzodioxin ring, which contributes to its unique chemical properties.
The synthesis of Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- generally involves several key steps:
Industrial production methods may employ continuous flow reactors to enhance efficiency and maintain consistent reaction conditions. The use of catalysts and solvents that promote high yield and purity is crucial for large-scale applications.
The molecular structure of Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- can be represented by the following data:
Property | Value |
---|---|
CAS Number | 647029-23-0 |
Molecular Formula | |
Molecular Weight | 192.21 g/mol |
IUPAC Name | 1-(8-methyl-4H-1,3-benzodioxin-6-yl)ethanone |
InChI Key | NGBNLWFYEXDVFV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC2=C1OCOC2)C(=O)C |
The structure features a carbonyl group (ethanone) connected to an aromatic system that includes a benzodioxin moiety.
Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- can undergo various chemical reactions:
The specific reagents and conditions for these reactions vary based on desired outcomes:
The mechanism of action for Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- involves its interaction with biological molecules. It may bind to specific receptors or enzymes within biological systems, modulating their activity and leading to various biological effects. Detailed studies are necessary to elucidate the exact molecular targets and pathways involved in its action.
Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- exhibits several notable physical properties:
Relevant chemical properties include:
Ethanone, 1-(8-methyl-4H-1,3-benzodioxin-6-yl)- has diverse applications in scientific research:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5